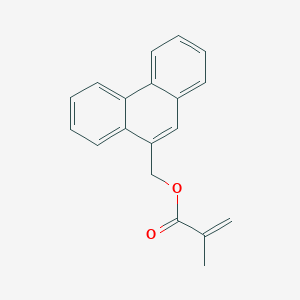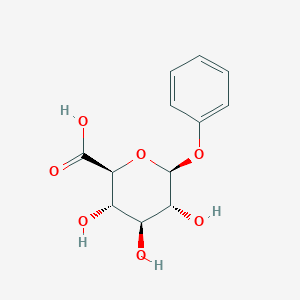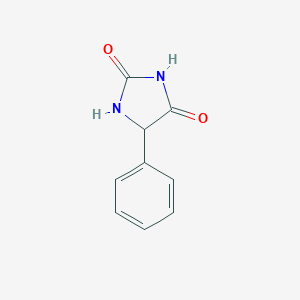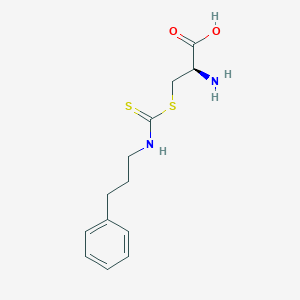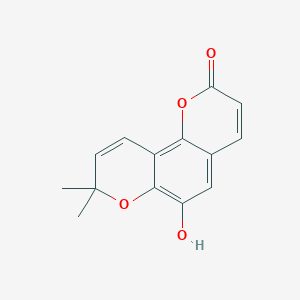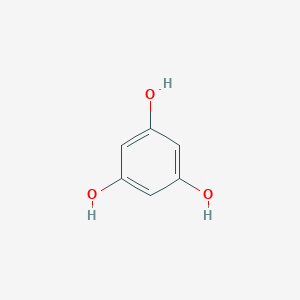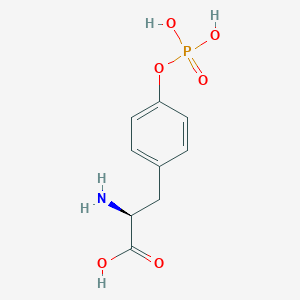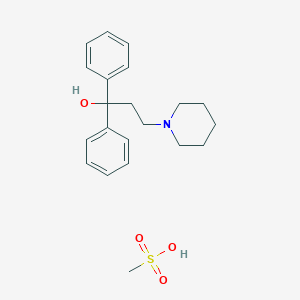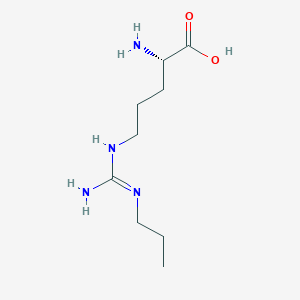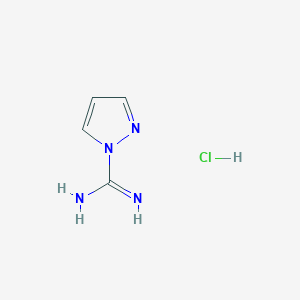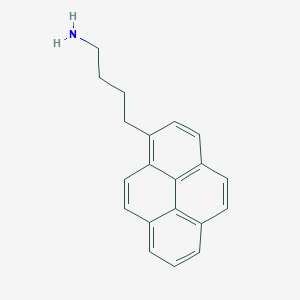
Texas Red-sulfonamidoethyl methanethiosulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Texas Red-sulfonamidoethyl methanethiosulfonate is a fluorescent compound widely used in biochemical and molecular biology research. It is known for its ability to label sulfhydryl groups in proteins, making it a valuable tool for studying protein structure and function. The compound has a molecular formula of C34H37N3O8S4 and a molecular weight of 743.93 g/mol .
準備方法
The synthesis of Texas Red-sulfonamidoethyl methanethiosulfonate involves several steps The starting material is typically a xanthene dye, which undergoes sulfonation to introduce sulfonic acid groupsThe final step involves the addition of a methanethiosulfonate group, which is achieved through a reaction with methanesulfonyl chloride in the presence of a base .
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Texas Red-sulfonamidoethyl methanethiosulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, such as thiol groups in proteins, to form stable thioether bonds.
Oxidation and Reduction: The sulfonamidoethyl and methanethiosulfonate groups can undergo redox reactions under specific conditions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and nucleophiles like thiols. The major products formed from these reactions are typically labeled proteins or other biomolecules, which can be detected using fluorescence techniques.
科学的研究の応用
Texas Red-sulfonamidoethyl methanethiosulfonate is extensively used in various scientific research fields:
Chemistry: It is used to study the structure and function of proteins by labeling sulfhydryl groups.
Biology: The compound is used in fluorescence microscopy to visualize cellular structures and processes.
Medicine: It is used in diagnostic assays to detect specific proteins or other biomolecules.
Industry: The compound is used in the development of fluorescent probes and sensors for various applications.
作用機序
The primary mechanism of action of Texas Red-sulfonamidoethyl methanethiosulfonate involves the selective modification of sulfhydryl groups in proteins. The methanethiosulfonate group reacts with thiol groups to form stable thioether bonds, which results in the labeling of the protein. This modification allows researchers to study the protein’s structure, function, and interactions using fluorescence techniques .
類似化合物との比較
Texas Red-sulfonamidoethyl methanethiosulfonate is unique due to its specific reactivity with sulfhydryl groups and its strong fluorescence properties. Similar compounds include:
Sulforhodamine 101: Another fluorescent dye used for labeling proteins.
Evans Blue: A dye used in various biological assays.
Sulforhodamine B acid chloride: Used for labeling amine groups in proteins.
These compounds share similar applications but differ in their specific reactivity and fluorescence properties, making this compound a valuable tool for specific research applications.
特性
IUPAC Name |
5-(2-methylsulfonylsulfanylethylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37N3O8S4/c1-47(38,39)46-17-12-35-48(40,41)23-10-11-24(29(20-23)49(42,43)44)30-27-18-21-6-2-13-36-15-4-8-25(31(21)36)33(27)45-34-26-9-5-16-37-14-3-7-22(32(26)37)19-28(30)34/h10-11,18-20,35H,2-9,12-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYGLLUUGIYOPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37N3O8S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407528 |
Source


|
| Record name | Texas Red-sulfonamidoethyl methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
743.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386229-76-1 |
Source


|
| Record name | Texas Red-sulfonamidoethyl methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of Texas Red-2-sulfonamidoethyl methanethiosulfonate in the described research?
A1: Texas Red-2-sulfonamidoethyl methanethiosulfonate acts as a fluorescent dye reagent in the final step of synthesizing a heterotelechelic polymer with two distinct fluorescent dye end groups []. This compound, containing a reactive methanethiosulfonate group, specifically attaches to the ω-end dithioester group of the polymer through aminolysis. This reaction, conducted in the presence of n-propylamine, forms a disulfide bond, effectively linking the Texas Red dye to the polymer chain [].
Q2: How does the use of Texas Red-2-sulfonamidoethyl methanethiosulfonate contribute to the study's objectives?
A2: The incorporation of Texas Red-2-sulfonamidoethyl methanethiosulfonate is crucial for achieving the study's aim of creating a polymer with two different fluorescent dyes at each end. This dual labeling allows researchers to monitor and characterize the polymer using fluorescence techniques. Specifically, the presence of both Oregon Green Cadaverin at the α-end and Texas Red at the ω-end, confirmed by GPC with a UV-vis detector, validates the successful synthesis of the heterotelechelic polymer [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
